Notum Inhibition: Confirmed Fragment Hit vs. Uncharacterized Analogs
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid is a validated hit from a large-scale crystallographic fragment screen against the Notum enzyme, with an IC50 value confirmed to be less than 25 μM [1]. This places it within the active cohort of fragments suitable for structure-guided optimization. In stark contrast, the majority of structurally similar or commercially available carboxylic acid analogs are completely uncharacterized for Notum activity, offering no comparative data and representing an unknown, likely inactive, outcome for any research application .
| Evidence Dimension | Notum Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | < 25 μM (active fragment cohort) |
| Comparator Or Baseline | Uncharacterized carboxylic acid analogs (e.g., 2-(1,2-dihydroacenaphthylen-5-yl)acetic acid, 5-Acenaphthenecarboxylic acid) |
| Quantified Difference | Unknown vs. Confirmed Active (<25 μM) |
| Conditions | 10-point dose-response biochemical screen up to 100 μM; data from Diamond-SGC Poised Library (DSPL) fragment screen [1] |
Why This Matters
Procurement of an uncharacterized analog carries a high risk of obtaining an inactive compound, invalidating the primary experimental purpose and wasting research funding and time.
- [1] Practical Fragments. (2021). Fragments vs Notum, three ways. Blog Post. [Summarizes findings from J. Med. Chem. 2020 and 2021 papers, referencing the 10-point dose-response screen and the IC50 < 25 μM threshold]. View Source
